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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-4-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential

applications in medicinal chemistry and drug development. Its structure, featuring a

phenylacetic acid scaffold substituted with fluorine and a methyl group, makes it an intriguing

candidate for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can

significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often

leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide

provides a comprehensive review of the available literature on 3-Fluoro-4-methylphenylacetic
acid, focusing on its synthesis, chemical properties, and potential biological activities.

Chemical Properties and Data
A summary of the key chemical and physical properties of 3-Fluoro-4-methylphenylacetic
acid and its isomers is presented below. The data has been compiled from various chemical

suppliers and databases.
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Property
3-Fluoro-4-
methylphenylacetic
acid

4-Fluoro-3-
methylphenylacetic
acid

2-Fluoro-4-
methylphenylacetic
acid

CAS Number 261951-74-0 1000520-92-2 518070-28-5

Molecular Formula C₉H₉FO₂ C₉H₉FO₂ C₉H₉FO₂

Molecular Weight 168.17 g/mol 168.17 g/mol 168.17 g/mol

Appearance Not specified
White to off-white

powder
Not specified

Melting Point Not specified 105-107 °C Not specified

Boiling Point Not specified
279.9±25.0 °C

(Predicted)
Not specified

Density Not specified
1.224±0.06 g/cm³

(Predicted)
Not specified

Synthesis of Phenylacetic Acid Derivatives
While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-4-
methylphenylacetic acid is not readily available in the reviewed literature, a general approach

can be inferred from the synthesis of its isomers and other substituted phenylacetic acids. A

common strategy involves the hydrolysis of the corresponding phenylacetonitrile.

A patent describes a general method for preparing fluorophenylacetic acids via a diazotization-

addition reaction of a fluoroaniline derivative with vinylidene chloride, followed by hydrolysis.

Another potential route, adapted from the synthesis of related compounds, could involve the

conversion of a suitable fluorotoluene derivative.

Illustrative Synthetic Pathway (Hypothetical)
The following diagram illustrates a plausible synthetic route to a fluoromethylphenylacetic acid,

based on methodologies reported for similar compounds. This serves as a conceptual workflow

rather than a validated protocol for the specific target molecule.
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Hypothetical Synthesis Workflow

Starting Material

Reaction Steps

Final Product

Fluoro-methyl-aniline

Diazotization

NaNO₂, HCl

Sandmeyer-type Reaction
(e.g., with vinylidene chloride)

Cu(I) catalyst

Hydrolysis

H₂SO₄, H₂O

3-Fluoro-4-methylphenylacetic acid

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 3-Fluoro-4-methylphenylacetic acid.

Spectroscopic Data
Detailed spectroscopic data for 3-Fluoro-4-methylphenylacetic acid is limited in the public

domain. However, data for the isomeric 2-(3-fluoro-4-methylphenyl)acetic acid has been

reported:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1304800?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304800?utm_src=pdf-body
https://www.benchchem.com/product/b1304800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (400 MHz, CDCl₃): δ ppm 2.26 (s, 3H), 3.51 (s, 2H), 6.95 (s, 1H), 6.97 (d, J=3.7,

2H), 7.15 (t, J=7.8, 1H), 8.39 (s, 1H).

This information can be valuable for comparative purposes and for the characterization of the

target compound once synthesized. Comprehensive characterization would require ¹³C NMR,

IR, and mass spectrometry to confirm the structure unequivocally.

Potential Biological Activity and Applications
While no specific biological studies on 3-Fluoro-4-methylphenylacetic acid were identified,

the broader class of fluorinated phenylacetic acid derivatives has been investigated for various

therapeutic applications. The presence of the fluorine atom is known to enhance

pharmacological properties.[1]

Anti-inflammatory Potential
Phenylacetic acid derivatives are structurally related to non-steroidal anti-inflammatory drugs

(NSAIDs). Some fluorinated derivatives have been investigated for their anti-inflammatory and

analgesic properties.[2] The mechanism of action for many NSAIDs involves the inhibition of

cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3][4][5][6][7]

The potential anti-inflammatory action of 3-Fluoro-4-methylphenylacetic acid could be

investigated through in vitro assays, such as COX-1 and COX-2 inhibition assays, and in vivo

models of inflammation, like the carrageenan-induced paw edema model.[8]

Enzyme Inhibition
The structural motif of 3-Fluoro-4-methylphenylacetic acid makes it a candidate for

screening against various enzyme targets. For instance, some fluorinated aminopterin

derivatives have shown potent inhibition of dihydrofolate reductase.[9] The specific substitution

pattern of the target molecule could confer selectivity and potency for other enzymes implicated

in disease.

Role in Drug Design
3-Fluoro-4-methylphenylacetic acid can serve as a valuable building block in the synthesis of

more complex molecules.[1] Its carboxylic acid functional group allows for straightforward

derivatization to amides, esters, and other functionalities, enabling the exploration of structure-
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activity relationships in drug discovery programs. Phenylacetamide derivatives, for instance,

have been synthesized and evaluated as potential anticancer agents.[10][11]

The logical workflow for exploring the therapeutic potential of this compound is outlined below.
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Caption: A logical workflow for the development of 3-Fluoro-4-methylphenylacetic acid as a

potential therapeutic agent.

Conclusion
3-Fluoro-4-methylphenylacetic acid represents a molecule of interest for medicinal chemists

and drug discovery scientists. While detailed experimental data for this specific compound is

currently sparse in the publicly available literature, its structural features and the known

activities of related fluorinated phenylacetic acids suggest potential for therapeutic applications,

particularly in the area of anti-inflammatory agents. Further research is warranted to develop a

robust synthetic protocol, fully characterize the compound, and explore its biological activity

profile. The information and conceptual frameworks provided in this guide aim to facilitate such

future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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